molecular formula C17H18O6 B12104003 3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol

3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol

Cat. No.: B12104003
M. Wt: 318.32 g/mol
InChI Key: HHDPKXQKOWHDNA-UHFFFAOYSA-N
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Preparation Methods

4-O-Methylepisappanol can be isolated from the ethanolic extract of Caesalpinia sappan L. heartwood . The extract is typically suspended in water and ethyl acetate, followed by chromatographic separation to yield the compound

Chemical Reactions Analysis

Comparison with Similar Compounds

4-O-Methylepisappanol is similar to other homoisoflavonoids such as 4-O-methylsappanol and 3’-deoxy-4-O-methylsappanol . it is unique due to its specific structural features and biological activities. For instance, while 4-O-methylsappanol also exhibits antioxidant properties, 4-O-Methylepisappanol has shown more potent neuraminidase inhibitory activity . Other similar compounds include protosappanin A, sappanchalcone, and brazilein, which are also isolated from Caesalpinia sappan L. and share some overlapping biological activities .

Properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPKXQKOWHDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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